REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[N:12]=[CH:11][C:10]([S:13]([N:16]2[CH2:21][CH2:20][N:19]([CH2:22][CH3:23])[CH2:18][CH2:17]2)(=[O:15])=[O:14])=[CH:9][C:5]=1[C:6]([OH:8])=O)[CH3:2].[NH2:24][C:25]1[C:26]([C:36]([NH2:38])=[O:37])=[N:27][N:28]([CH2:32][CH2:33][O:34][CH3:35])[C:29]=1[CH2:30][CH3:31].O>C(OCC)(=O)C>[C:36]([C:26]1[C:25]([NH:24][C:6](=[O:8])[C:5]2[CH:9]=[C:10]([S:13]([N:16]3[CH2:17][CH2:18][N:19]([CH2:22][CH3:23])[CH2:20][CH2:21]3)(=[O:14])=[O:15])[CH:11]=[N:12][C:4]=2[O:3][CH2:1][CH3:2])=[C:29]([CH2:30][CH3:31])[N:28]([CH2:32][CH2:33][O:34][CH3:35])[N:27]=1)(=[O:37])[NH2:38]
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Name
|
|
Quantity
|
27.5 g
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Type
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reactant
|
Smiles
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C(C)OC1=C(C(=O)O)C=C(C=N1)S(=O)(=O)N1CCN(CC1)CC
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Name
|
1,1-carbonyidimidazole
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Quantity
|
13.3 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
16.5 g
|
Type
|
reactant
|
Smiles
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NC=1C(=NN(C1CC)CCOC)C(=O)N
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Name
|
|
Quantity
|
0.07 L
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Type
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reactant
|
Smiles
|
O
|
Name
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|
Quantity
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0.17 L
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Type
|
solvent
|
Smiles
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C(C)(=O)OCC
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Name
|
|
Quantity
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0.193 L
|
Type
|
solvent
|
Smiles
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C(C)(=O)OCC
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Control Type
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UNSPECIFIED
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Setpoint
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45 °C
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Type
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CUSTOM
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Details
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the reaction was stirred for a further 60 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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at reflux
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Type
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ADDITION
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Details
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was added to the cooled mixture
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Type
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STIRRING
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Details
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the reaction stirred for a further 17 hours
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Duration
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17 h
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Type
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TEMPERATURE
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Details
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under reflux
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Type
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TEMPERATURE
|
Details
|
The solution was cooled
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Type
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TEMPERATURE
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Details
|
The slurry was warmed to 40° C.
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Type
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CONCENTRATION
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Details
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The organic was concentrated
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Type
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CUSTOM
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Details
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to by evaporating 0.23 L solvent
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Type
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TEMPERATURE
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Details
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The slurry was cooled
|
Type
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CUSTOM
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Details
|
granulated at 0-−10° C.
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Type
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FILTRATION
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Details
|
filtered
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Type
|
WASH
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Details
|
the filter cake was washed with 90% water/10% ethyl acetate, (2 mL/g)
|
Reaction Time |
60 min |
Name
|
|
Type
|
product
|
Smiles
|
C(N)(=O)C1=NN(C(=C1NC(C1=C(N=CC(=C1)S(=O)(=O)N1CCN(CC1)CC)OCC)=O)CC)CCOC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |